2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane
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Overview
Description
2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane is an organic compound with the molecular formula C18H20O3 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane typically involves the reaction of 2-(3-methoxyphenyl)ethylamine with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents such as dichloromethane or toluene
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. This reactivity is exploited in various applications, including drug development and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)ethylamine
- 2-Methoxyphenylacetic acid
- 2-Bromo-2-(methoxy(phenyl)methyl)oxirane
Uniqueness
2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane is unique due to the presence of both an oxirane ring and a methoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20O3 |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H20O3/c1-19-16-7-4-5-14(11-16)9-10-15-6-2-3-8-18(15)21-13-17-12-20-17/h2-8,11,17H,9-10,12-13H2,1H3 |
InChI Key |
DPMWIGJMZMLAQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2OCC3CO3 |
Origin of Product |
United States |
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